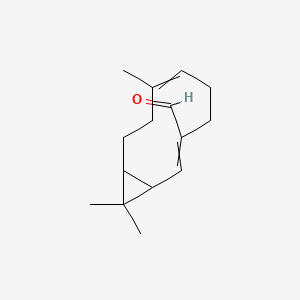
Isobicyclogermacrenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobicyclogermacrenal is a sesquiterpene hydrocarbon that is naturally occurring and found in various plants, including the liverwort Lepidozia vitrea . It is known for its unique bicyclic structure and has been studied for its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobicyclogermacrenal can be synthesized from piperitenone through a stereoselective process involving 14 steps, resulting in an overall yield of 36% . The synthetic route involves various chemical reactions, including cyclization and oxidation, to achieve the desired bicyclic structure.
Industrial Production Methods
. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isobicyclogermacrenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the aldehyde group present in the compound.
Substitution: Substitution reactions can occur at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives and reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Isobicyclogermacrenal has several scientific research applications, including:
Biological Activity Research: The compound is used to study its potential antibacterial and antifungal properties.
Chemical Synthesis: It serves as a model compound for studying the synthesis and reactivity of bicyclic sesquiterpenes.
Pharmacological Studies: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of isobicyclogermacrenal involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity and interact with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect the biosynthesis of certain metabolites .
Vergleich Mit ähnlichen Verbindungen
Isobicyclogermacrenal can be compared with other similar sesquiterpene compounds, such as:
Lepidozenal: Another sesquiterpene aldehyde with a similar bicyclic structure.
Germacrene B: A sesquiterpene hydrocarbon with a different ring system but similar biological activities.
Epi-zizanone: A sesquiterpene with comparable antibacterial properties.
This compound is unique due to its specific bicyclic structure and the presence of an aldehyde group, which contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
BLCUVJCHWZPQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















